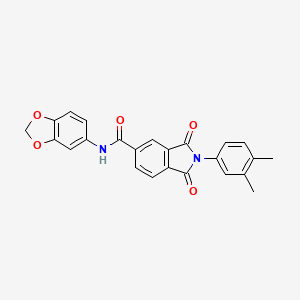
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as BIBX1382, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in cancer research.
作用机制
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a selective inhibitor of EGFR tyrosine kinase, which plays a key role in cancer cell proliferation and survival. By inhibiting EGFR tyrosine kinase, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. This compound also induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
实验室实验的优点和局限性
One of the major advantages of using N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its selectivity towards EGFR tyrosine kinase, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, including oral bioavailability and good tissue distribution. However, one of the limitations of using this compound in lab experiments is its low solubility, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research and development of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One potential direction is the development of novel analogs of this compound with improved pharmacokinetic properties and selectivity towards EGFR tyrosine kinase. Another direction is the investigation of this compound in combination with other targeted therapies for the treatment of cancer. Finally, the use of this compound in the treatment of other diseases, such as inflammatory disorders, is an area of potential future research.
Conclusion
This compound is a promising compound in cancer research due to its selective inhibition of EGFR tyrosine kinase and its potential therapeutic properties. The synthesis method of this compound involves several steps, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in cancer treatment and other disease areas.
合成方法
The synthesis of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves several steps, including the condensation of 2,3-dimethoxybenzoic acid with 3,4-dimethylphenylacetic acid to form the corresponding acid chloride. This is then reacted with N-1,3-benzodioxol-5-amine to form the amide intermediate. The final step involves the cyclization of the amide intermediate to form this compound.
科学研究应用
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic properties in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated promising results in preclinical studies. This compound has been found to be effective in the treatment of various types of cancer, including lung cancer, breast cancer, and head and neck cancer.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-13-3-6-17(9-14(13)2)26-23(28)18-7-4-15(10-19(18)24(26)29)22(27)25-16-5-8-20-21(11-16)31-12-30-20/h3-11H,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYGSMWXTBPPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-chlorophenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6098334.png)
![(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6098335.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-bromobenzoate](/img/structure/B6098350.png)
![ethyl 2-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6098351.png)
![N-(4-methoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6098358.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6098362.png)
![2-(4-methoxyphenyl)-N-({1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6098368.png)
![4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-1-[2-(trifluoromethyl)benzyl]-2-pyrrolidinone](/img/structure/B6098379.png)
![1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B6098389.png)
![N-[4-(acetylamino)phenyl]-2,4-dimethoxybenzamide](/img/structure/B6098395.png)
![2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B6098402.png)
![1-[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B6098403.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-propoxypiperidine](/img/structure/B6098411.png)
![2-(2-chlorobenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6098421.png)